Monzosertib

Beschreibung

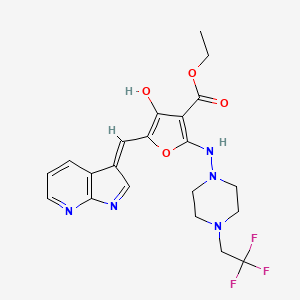

Structure

3D Structure

Eigenschaften

Molekularformel |

C21H22F3N5O4 |

|---|---|

Molekulargewicht |

465.4 g/mol |

IUPAC-Name |

ethyl 4-hydroxy-5-[(Z)-pyrrolo[2,3-b]pyridin-3-ylidenemethyl]-2-[[4-(2,2,2-trifluoroethyl)piperazin-1-yl]amino]furan-3-carboxylate |

InChI |

InChI=1S/C21H22F3N5O4/c1-2-32-20(31)16-17(30)15(10-13-11-26-18-14(13)4-3-5-25-18)33-19(16)27-29-8-6-28(7-9-29)12-21(22,23)24/h3-5,10-11,27,30H,2,6-9,12H2,1H3/b13-10+ |

InChI-Schlüssel |

HFBNZZVVRMLDJO-JLHYYAGUSA-N |

Isomerische SMILES |

CCOC(=O)C1=C(OC(=C1O)/C=C/2\C=NC3=C2C=CC=N3)NN4CCN(CC4)CC(F)(F)F |

Kanonische SMILES |

CCOC(=O)C1=C(OC(=C1O)C=C2C=NC3=C2C=CC=N3)NN4CCN(CC4)CC(F)(F)F |

Herkunft des Produkts |

United States |

Molecular and Biochemical Characterization of Monzosertib S Action

Mechanisms of CDC7 Kinase Inhibition by Monzosertib

The inhibitory action of Monzosertib against CDC7 kinase is multifaceted, characterized by high potency, selectivity, and a distinct time-dependent mechanism.

Elucidation of Inhibitory Potency and Selectivity Towards CDC7 Kinase

Monzosertib has demonstrated potent inhibition of CDC7 kinase. In a key study, Monzosertib (referred to as compound 24) exhibited a half-maximal inhibitory concentration (IC50) of 1.3 nM against CDC7. This high potency underscores its potential as a targeted therapeutic agent. The selectivity of Monzosertib for CDC7 is a critical aspect of its biochemical profile, minimizing off-target effects.

| Compound | Target Kinase | IC50 (nM) |

|---|---|---|

| Monzosertib (Compound 24) | CDC7 | 1.3 |

Distinctive Mode of Action: Time-Dependent Inhibition

A noteworthy characteristic of Monzosertib is its time-dependent inhibition of CDC7 kinase. nih.gov This means that the extent of inhibition increases with the duration of pre-incubation of the enzyme with the inhibitor before the addition of the substrate. This behavior suggests a multi-step binding mechanism, where an initial binding event is followed by a conformational change or covalent bond formation, leading to a more stable and tightly bound inhibitor-enzyme complex. This mode of action can contribute to a more durable and potent inhibitory effect in a cellular context. nih.gov

Kinetic Profiles: Reversible Binding with Slow Dissociation (Off-Rate)

Further kinetic analysis has revealed that Monzosertib is a reversible inhibitor with a slow dissociation rate, or "off-rate". carnabio.comcarnabio.com The slow off-rate indicates that once Monzosertib binds to CDC7, it dissociates from the enzyme at a very slow pace. This prolonged target engagement is a desirable feature for a therapeutic inhibitor as it can lead to a sustained biological effect even after the circulating drug concentration has decreased. This unique mechanistic feature of a slow off-rate contributes to its potent anti-proliferative activity. carnabio.com

Structural and Conformational Basis of Monzosertib-Target Interactions

The structural and conformational aspects of how Monzosertib interacts with CDC7 provide insights into its potency and selectivity.

Investigation of Binding Sites and Allosteric Modulation

Research into the binding of Monzosertib to CDC7 has focused on the ATP-binding pocket of the kinase. Like many kinase inhibitors, Monzosertib is an ATP-competitive inhibitor. The furanone scaffold of Monzosertib and its substituents are optimized to form specific interactions with the amino acid residues within this pocket, leading to its high-affinity binding. While the primary mechanism is competitive inhibition, the time-dependent nature of its action and slow dissociation kinetics could imply induced-fit conformational changes upon binding. There is currently no published data to suggest that Monzosertib acts via an allosteric modulation mechanism.

Comparative Kinase Selectivity Profiling of Monzosertib

To assess its specificity, Monzosertib was profiled against a panel of other kinases. The results from a study by Irie et al. (2021) demonstrated a high degree of selectivity for CDC7. For instance, the IC50 value for CDK2/cyclin A, another key cell cycle kinase, was found to be 2,200 nM, which is over 1600-fold higher than its IC50 for CDC7. This indicates a significant therapeutic window, with a much lower potential for off-target effects related to the inhibition of other kinases.

| Kinase | IC50 (nM) | Selectivity (Fold vs. CDC7) |

|---|---|---|

| CDC7 | 1.3 | 1 |

| CDK2/cyclin A | 2200 | >1692 |

Preclinical Pharmacodynamics and Efficacy Studies of Monzosertib

In Vitro Characterization of Monzosertib's Cellular Activity

Monzosertib has been evaluated in vitro across numerous human cancer cell lines to characterize its cellular activity and antiproliferative potential. These studies have revealed a consistent pattern of potent anti-cancer effects, mediated through its inhibition of CDC7.

Monzosertib exhibits broad antiproliferative activity against a diverse panel of human cancer cell lines, indicating its potential as a therapeutic agent for various cancer types.

CDC7 is known to be overexpressed in several solid tumors, including colon cancer, suggesting it as a potential therapeutic target carnabio.com. Preclinical investigations have shown that Monzosertib possesses potent antiproliferative activity against various cancer cell lines, encompassing both solid and blood cancers carnabio.comaacrjournals.org. While specific in vitro quantitative data for Monzosertib's effects on a wide range of solid tumor cell lines, such as colorectal carcinoma, are not detailed in the reviewed literature, the compound has demonstrated robust in vivo antitumor efficacy in a human colorectal cancer xenograft model (SW620) carnabio.com. This suggests an underlying antiproliferative effect against solid tumors, consistent with CDC7's role in their progression.

Acute Myeloid Leukemia (AML) cell lines have been identified as particularly sensitive to Monzosertib aacrjournals.orgresearchgate.netcarnabio.com. Studies have evaluated Monzosertib's antiproliferative activity against a panel of human AML cell lines, including THP-1, HL-60, MV4-11, MOLM-14, TF-1, U-937, and NOMO-1 aacrjournals.orgresearchgate.netlarvol.com. In these studies, Monzosertib demonstrated strong antiproliferative effects as a single agent aacrjournals.orgresearchgate.net. Furthermore, significant synergistic antiproliferative effects were observed when Monzosertib was combined with established therapies such as DNA methyltransferase inhibitors (azacitidine or decitabine) and the BCL2 inhibitor venetoclax (B612062) in AML cell lines aacrjournals.orgresearchgate.netcarnabio.comlarvol.comaacrjournals.orgresearcher.life.

Table 1: Human Acute Myeloid Leukemia (AML) Cell Lines Evaluated for Monzosertib Sensitivity

| Cell Line Name | Reported Sensitivity/Involvement in Studies |

| THP-1 | Evaluated for synergistic effects aacrjournals.orgresearchgate.netlarvol.com |

| HL-60 | Evaluated for synergistic effects aacrjournals.orgresearchgate.netlarvol.com |

| MV4-11 | Evaluated for synergistic effects aacrjournals.orgresearchgate.netlarvol.com; Demonstrated in vivo efficacy in xenografts aacrjournals.orgresearchgate.net |

| MOLM-14 | Evaluated for synergistic effects aacrjournals.orgresearchgate.netlarvol.com |

| TF-1 | Evaluated for synergistic effects aacrjournals.orgresearchgate.netlarvol.com |

| U-937 | Evaluated for synergistic effects aacrjournals.orgresearchgate.netlarvol.com |

| NOMO-1 | Evaluated for synergistic effects aacrjournals.orgresearchgate.netlarvol.com |

Monzosertib's mechanism of action involves the disruption of critical cell cycle processes, leading to cell death in cancer cells.

Inhibition of CDC7 by Monzosertib leads to lethal S phase or M phase progression in cancer cells carnabio.com. Treatment with Monzosertib has been shown to accumulate DNA damage within cancer cells, thereby inducing cell death aacrjournals.orgresearchgate.net. This accumulation of DNA damage and subsequent disruption of cell cycle progression, particularly affecting S and M phases, is a key driver of Monzosertib's antiproliferative efficacy. Specific quantitative data detailing the precise alterations in cell cycle phase distribution (e.g., percentage of cells in S or M phase) are not detailed in the reviewed literature.

In contrast to cancer cells, normal cells are reported to survive Monzosertib treatment. This differential effect is attributed to the induction of cell cycle arrest at the DNA replication checkpoint in normal cells carnabio.comcarnabio.com. The DNA replication checkpoint is a critical cellular mechanism that monitors DNA synthesis and ensures genomic stability by halting cell cycle progression in response to replication stress or DNA damage biorxiv.orgmdpi.comusal-csic.es. By engaging this checkpoint, normal cells can arrest their cell cycle, allowing for DNA repair and preventing the catastrophic consequences of uncontrolled replication, thereby preserving their integrity while cancer cells, with their often dysregulated checkpoints, succumb to the induced damage.

Apoptosis Induction and Programmed Cell Death Mechanisms

Preclinical investigations into Monzosertib's mechanism of action reveal its capacity to induce cancer cell death through the promotion of apoptosis.

Monzosertib-Induced Apoptosis as a Single Agent

As a monotherapy, Monzosertib has been shown to accumulate DNA damage within cancer cells, subsequently inducing cell death. researchgate.netaacrjournals.orgresearchgate.net This direct induction of cell death pathways is a key aspect of its anti-tumor activity, disrupting the proliferative capacity of malignant cells by triggering programmed cell death mechanisms. researchgate.netaacrjournals.orgresearchgate.net

Enhanced Apoptosis via Combination with Other Therapeutic Agents

Monzosertib exhibits synergistic effects when combined with established therapeutic agents, significantly enhancing apoptosis and cell death. Notably, combinations with DNA methyltransferase (DNMT) inhibitors (such as azacitidine or decitabine) and B-cell/CLL lymphoma 2 (BCL-2) inhibitors (like venetoclax) have demonstrated potent synergistic antiproliferative effects against cancer cell lines, including AML models. carnabio.comresearcher.life These combination strategies have been observed to enhance apoptosis, suggesting a coordinated attack on cancer cell survival mechanisms.

Table 1: Monzosertib Combination Therapies and Observed Effects on Apoptosis and DNA Damage

| Combination Partner(s) | Observed Effect on Apoptosis | Observed Effect on DNA Damage Response | Reference(s) |

| DNMT inhibitors (Azacitidine/Decitabine) | Enhanced apoptosis | N/A | carnabio.com |

| BCL-2 inhibitor (Venetoclax) | Enhanced apoptosis | N/A | carnabio.com |

| DNMT inhibitors + BCL-2 inhibitor (Venetoclax) | Enhanced apoptosis | Increased γH2AX expression | carnabio.comresearcher.life |

| Azacitidine (in THP-1 cells) | Induced apoptosis | N/A | researchgate.net |

Perturbation of Intracellular Signaling Pathways

Monzosertib's inhibition of CDC7 kinase directly impacts fundamental cellular processes, including DNA replication and cell cycle progression, thereby perturbing critical intracellular signaling pathways that govern proliferation and survival.

Activation of DNA Damage Response Markers (e.g., γH2AX Upregulation)

A key mechanism through which Monzosertib exerts its effects is by inducing DNA damage, which is subsequently signaled through the DNA Damage Response (DDR) pathway. sigmaaldrich.comnih.govcrownbio.com Studies have shown that Monzosertib, particularly in combination therapies, leads to a significant increase in γH2AX levels. researcher.life γH2AX is a well-established biomarker for DNA double-strand breaks (DSBs), indicating that Monzosertib treatment activates the cellular machinery responsible for detecting and responding to DNA damage. researcher.lifesigmaaldrich.comnih.gov This activation of the DDR pathway contributes to cell cycle arrest and, ultimately, cell death. sigmaaldrich.comcrownbio.commdpi.com

Crosstalk with other Cellular Proliferation and Survival Pathways

The inhibition of CDC7 by Monzosertib fundamentally disrupts DNA synthesis and cell cycle progression, thereby interfering with pathways essential for cellular proliferation and survival. carnabio.comcarnabio.comcarnabio.com While specific detailed crosstalk data for Monzosertib concerning proliferation and survival pathways like PI3K/Akt, MAPK, or mTOR is not extensively detailed in the provided snippets, the known role of CDC7 in initiating DNA replication origins places Monzosertib's action at a critical juncture of these pathways. mdpi.comoatext.comnih.govnih.gov By halting DNA replication and inducing lethal cell cycle progression, Monzosertib effectively perturbs the signaling cascades that promote unchecked cell growth and survival in cancer cells.

In Vivo Efficacy Assessment in Preclinical Animal Models

Monzosertib has demonstrated significant anti-tumor efficacy in various preclinical in vivo models, underscoring its potential as a therapeutic agent.

Oral administration of Monzosertib has consistently shown robust anti-tumor effects in human tumor xenograft models. carnabio.comcarnabio.comlarvol.comselleckchem.comresearchgate.netaacrjournals.orgsharedresearch.jpresearcher.life These studies have evaluated Monzosertib both as a single agent and in combination with other therapies. In models of acute myeloid leukemia (AML), such as the MV4-11 xenograft model, Monzosertib alone exhibited strong anti-tumor activity. carnabio.comlarvol.comresearchgate.netaacrjournals.orgresearcher.life Furthermore, combination therapies involving Monzosertib, particularly with DNMT inhibitors and BCL-2 inhibitors, have resulted in enhanced tumor growth inhibition in vivo, often without significant adverse effects like body weight loss. researcher.life

Table 2: Monzosertib In Vivo Efficacy in Preclinical Xenograft Models

| Preclinical Model | Monzosertib as Single Agent | Monzosertib in Combination Therapy | Reference(s) |

| Human AML xenograft (MV4-11) | Robust antitumor efficacy | Enhanced tumor growth inhibition | carnabio.comlarvol.comresearchgate.netaacrjournals.orgresearcher.life |

| Various human tumor xenografts | Strong anti-tumor efficacy | N/A | carnabio.comsharedresearch.jp |

Compound List:

Monzosertib (AS-0141)

Azacitidine

Decitabine

Venetoclax

γH2AX

Activity in Solid Tumor Xenografts

While Monzosertib is under investigation for solid tumors in early-phase clinical trials carnabio.comcarnabio.comcarnabio.com, the provided preclinical data does not detail specific xenograft studies focusing on solid tumor efficacy. The available research primarily highlights its activity in hematological malignancies.

Efficacy in Hematological Malignancy Xenografts (e.g., MV-4-11 AML Model)

Monzosertib has shown robust antitumor efficacy as a single agent in in vivo models of acute myeloid leukemia (AML) researchgate.netaacrjournals.orgcarnabio.com. Studies have specifically utilized the MV-4-11 human AML xenograft mouse model, where oral administration of Monzosertib demonstrated significant antitumor effects researchgate.netaacrjournals.orgcarnabio.com. The MV-4-11 cell line is characterized by an internal tandem duplication (ITD) mutation in the FLT3 gene, a common genetic alteration in AML nih.govreactionbiology.com.

Table 1: Monotherapy Antitumor Efficacy in AML Xenograft Models

| Model | Reported Efficacy | Citation(s) |

| MV-4-11 AML Xenograft | Robust in vivo antitumor efficacy researchgate.netaacrjournals.org | researchgate.netaacrjournals.org |

| Various AML models | Strong anti-tumor efficacy carnabio.com | carnabio.com |

Synergistic Antitumor Efficacy of Monzosertib in Combination Regimens

Monzosertib has been investigated in combination with various therapeutic agents, revealing significant synergistic effects that enhance antitumor activity, particularly in AML models.

Combinatorial Strategies with DNA Methyltransferase Inhibitors (e.g., Azacitidine, Decitabine)

Preclinical studies have demonstrated that Monzosertib, when combined with DNA methyltransferase (DNMT) inhibitors such as Azacitidine or Decitabine, exhibits significant synergistic antiproliferative effects against AML cell lines in vitro researchgate.netaacrjournals.orgresearchgate.net. These combinations have also shown strong synergistic effects in human AML cell lines and demonstrated significant synergistic activity in both in vitro and in vivo AML models carnabio.comaacrjournals.orgresearcher.lifelarvol.comresearcher.life. The combination of Monzosertib with Azacitidine has been shown to induce apoptosis and increase cell death in AML cell lines researchgate.net.

Combinatorial Strategies with BCL2 Family Inhibitors (e.g., Venetoclax)

Combining Monzosertib with the BCL2 inhibitor Venetoclax has resulted in synergistic antitumor effects in human AML xenograft mouse models researchgate.netaacrjournals.org. This combination demonstrated enhanced antiproliferative activity against AML cell lines in vitro and showed robust tumor growth inhibition in vivo in the MV-4-11 AML xenograft model carnabio.com. Furthermore, Monzosertib in combination with Venetoclax has shown significant synergistic activity in both in vitro and in vivo human AML models aacrjournals.orgresearcher.lifelarvol.comresearcher.life.

Table 2: Synergistic Antitumor Efficacy of Monzosertib in Combination Regimens (AML Models)

Evaluation of Triplet Combination Therapies in Specific Cancer Models (e.g., Human AML Xenograft Models)

The evaluation of triplet combination therapies involving Monzosertib, DNMT inhibitors (Azacitidine/Decitabine), and BCL2 inhibitors (Venetoclax) has shown promising results in human AML xenograft models aacrjournals.orgresearcher.lifecarnabio.com. These triplet regimens demonstrated significant antitumor effects in vivo aacrjournals.orgresearcher.lifecarnabio.com, with enhanced tumor growth inhibition observed specifically in the MV-4-11 xenograft mouse model aacrjournals.orgresearcher.liferesearcher.life. The triplet combination of Monzosertib, Venetoclax, and Azacitidine exhibited higher synergistic effects compared to the doublet combination of Venetoclax and Azacitidine in in vitro studies carnabio.com. Furthermore, these triplet combinations were generally well-tolerated in preclinical mouse AML models aacrjournals.orgresearcher.lifelarvol.com.

Table 3: Triplet Combination Therapy Efficacy in AML Xenograft Models

| Combination | Reported Efficacy | Citation(s) |

| Monzosertib + Azacitidine + Venetoclax | Significant antitumor effects (in vivo xenograft) aacrjournals.orgresearcher.lifecarnabio.com; Enhanced tumor growth inhibition (MV-4-11 xenograft) aacrjournals.orgresearcher.liferesearcher.life; Higher synergistic effects (in vitro) carnabio.com; Well-tolerated (in vivo mouse models) aacrjournals.orgresearcher.lifelarvol.com | aacrjournals.orgresearcher.lifelarvol.comresearcher.lifecarnabio.com |

| Monzosertib + Decitabine + Venetoclax | Significant antitumor effects (in vivo xenograft) aacrjournals.orgresearcher.lifecarnabio.com; Enhanced tumor growth inhibition (MV-4-11 xenograft) aacrjournals.orgresearcher.liferesearcher.life; Higher synergistic effects (in vitro) carnabio.com; Well-tolerated (in vivo mouse models) aacrjournals.orgresearcher.lifelarvol.com | aacrjournals.orgresearcher.lifelarvol.comresearcher.lifecarnabio.com |

Compound List:

Monzosertib

Azacitidine

Decitabine

Venetoclax

Drug Discovery and Translational Research Trajectories for Monzosertib

Medicinal Chemistry Approaches in Monzosertib Development

The creation of Monzosertib is a case study in modern medicinal chemistry, involving the identification of a promising chemical scaffold, subsequent optimization to enhance drug-like properties, and a rational design to ensure potent and selective target engagement.

The process of drug discovery often begins with identifying a "lead compound"—a molecule with promising biological activity that can be chemically modified to produce a viable drug candidate. danaher.combiobide.com For Monzosertib, the development started with a series of furanone analogues. nih.gov The initial lead compound demonstrated activity against CDC7 kinase but required significant optimization to improve its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, which are critical for a compound to be effective and well-tolerated in the body. danaher.comnih.gov

The lead optimization phase focuses on systematically modifying the lead compound to enhance key characteristics like potency, selectivity, and metabolic stability. biobide.comcreative-biostructure.com Researchers synthesized and tested a variety of analogues to establish a clear structure-activity relationship (SAR), which clarifies how specific chemical changes affect the compound's biological activity. creative-biostructure.com A key focus of the optimization that led to Monzosertib was improving its oral bioavailability across multiple species, a crucial step for developing an oral medication. nih.gov This iterative cycle of design, synthesis, and testing is fundamental to transforming a preliminary "hit" into a preclinical candidate. danaher.com

Monzosertib belongs to a class of furanone-based compounds. nih.govcarnabio.com Its chemical name is ethyl 4-hydroxy-5-[(Z)-pyrrolo[2,3-b]pyridin-3-ylidenemethyl]-2-[[4-(2,2,2-trifluoroethyl)piperazin-1-yl]amino]furan-3-carboxylate. nih.gov The core of the discovery process involved the strategic modification of this furanone scaffold. nih.gov

Table 1: Chemical Identity of Monzosertib

| Identifier | Value |

|---|---|

| IUPAC Name | ethyl 4-hydroxy-5-[(Z)-pyrrolo[2,3-b]pyridin-3-ylidenemethyl]-2-[[4-(2,2,2-trifluoroethyl)piperazin-1-yl]amino]furan-3-carboxylate. nih.gov |

| Molecular Formula | C21H22F3N5O4. nih.gov |

| Molecular Weight | 465.4 g/mol. nih.gov |

| Synonyms | AS-0141, SRA-141. springer.comnih.gov |

| Chemical Class | Furanone derivative. nih.govcarnabio.com |

A primary challenge in developing kinase inhibitors is achieving selectivity, as the human genome contains over 500 kinases, many with similar ATP-binding sites. nih.gov Off-target inhibition can lead to unwanted side effects. The development of Monzosertib employed specific strategies to ensure it potently inhibits CDC7 while sparing other kinases.

The optimization of the furanone scaffold resulted in a compound with excellent kinase selectivity. nih.gov Furthermore, Monzosertib exhibits a unique, time-dependent inhibitory mechanism against CDC7 kinase, which contributes to its potent activity. carnabio.com This "slow off-rate" means the inhibitor remains bound to the kinase for an extended period, enhancing the duration of its effect. carnabio.com This high potency and selectivity, demonstrated in preclinical studies, are key attributes that make Monzosertib a promising therapeutic candidate. aacrjournals.orgcarnabio.comcarnabio.com

Preclinical Development and Translational Biomarker Identification

Translational research aims to bridge the gap between laboratory discoveries and clinical applications, ensuring that preclinical findings are relevant to human disease. nih.gov For Monzosertib, this involved demonstrating that its effects in cellular models predict its efficacy in animal models and identifying biomarkers to measure its activity in a clinical setting.

An in vitro-in vivo correlation (IVIVC) is a predictive mathematical model that relates the properties of a drug in laboratory tests to its performance in a living organism. nih.gov Establishing a strong IVIVC is a critical goal in drug development as it provides confidence that the results from initial screenings will translate into clinical efficacy. premier-research.com

Monzosertib has demonstrated a strong correlation between its in vitro activity and in vivo efficacy.

In Vitro Findings: The compound showed potent anti-proliferative activity against a wide variety of human cancer cell lines, including those from both solid tumors and blood cancers. aacrjournals.orgcarnabio.com Notably, acute myeloid leukemia (AML) cell lines were found to be among the most sensitive to Monzosertib. aacrjournals.orgresearchgate.net

In Vivo Efficacy: These promising in vitro results were predictive of its performance in animal studies. Oral administration of Monzosertib led to robust anti-tumor efficacy in several human tumor xenograft models, including colorectal cancer and AML. aacrjournals.orgcarnabio.comnih.govlarvol.com

This consistency between laboratory and animal model results provides a strong rationale for its ongoing clinical evaluation in patients with advanced malignancies. carnabio.comcarnabio.com

Table 2: Summary of Monzosertib Preclinical Activity

| Model Type | Cancer Type(s) | Key Finding | Citation(s) |

|---|---|---|---|

| In Vitro | Panel of 35 human cancer cell lines | Strong anti-proliferative activity. | aacrjournals.orgresearchgate.net |

| In Vitro | Acute Myeloid Leukemia (AML) | AML cell lines were the most sensitive. | aacrjournals.orgresearchgate.net |

| In Vivo | Colorectal cancer xenograft | Robust anti-tumor efficacy with oral administration. | nih.govlarvol.com |

| In Vivo | AML xenograft (MV4-11) | Demonstrated robust antitumor efficacy as a single agent. | aacrjournals.orgresearchgate.net |

Pharmacodynamic (PD) biomarkers are measurable indicators that show a drug has produced a biological effect on its target. nih.gov They are crucial tools in clinical trials to confirm target engagement and to help determine the effective dose of a new drug. triconference.comyoutube.com

For inhibitors of CDC7 kinase, a key pharmacodynamic biomarker is the phosphorylation status of its primary substrate, the minichromosome maintenance complex component 2 (MCM2). nih.gov CDC7's main role is to phosphorylate MCM2, which is a critical step for initiating DNA replication. Therefore, effective inhibition of CDC7 can be directly measured by a decrease in the levels of phosphorylated MCM2 (pMCM2). nih.gov The measurement of pMCM2 in tumor cells or surrogate tissues after treatment can serve as a direct indicator of Monzosertib's biological activity, providing crucial evidence that the drug is engaging with and inhibiting its intended target within the body. nih.govnih.gov

Role of Preclinical Studies in Informing Clinical Development

Preclinical research forms the cornerstone of the translational journey for any investigational drug, providing essential evidence to justify the initiation of human clinical trials. For Monzosertib (AS-0141), a potent and selective inhibitor of cell division cycle 7 (CDC7) kinase, preclinical studies were instrumental in establishing its mechanism of action, identifying promising cancer types for clinical investigation, and exploring potential therapeutic combinations. carnabio.comcarnabio.comresearchgate.net These non-clinical investigations provided the foundational data package that directly informed the strategy for its first-in-human clinical trials. youtube.com

The primary target of Monzosertib, the serine-threonine kinase CDC7, is a critical regulator of the initiation of DNA replication. carnabio.comcarnabio.com Its overexpression has been noted in a wide array of cancers, making it an attractive therapeutic target. carnabio.com Preclinical studies confirmed that by inhibiting CDC7, Monzosertib triggers significant DNA damage in cancer cells, leading to cell death. researchgate.net Conversely, normal cells exposed to the inhibitor were more likely to undergo cell cycle arrest, suggesting a potential therapeutic window for targeting malignant tissues. carnabio.comcarnabio.com

In Vitro Research Findings

Initial preclinical evaluation involved testing Monzosertib's anti-proliferative effects across a diverse panel of human cancer cell lines. carnabio.comresearchgate.net These studies demonstrated potent activity against various cancer types, including both solid and hematological malignancies. carnabio.com Notably, cell lines derived from acute myeloid leukemia (AML) were identified as being the most sensitive to Monzosertib. researchgate.net This finding was pivotal, as it immediately highlighted a key area of potential clinical application. Further in vitro work focused on AML cell lines to explore synergistic effects when Monzosertib was combined with existing standard-of-care agents. researchgate.net These studies revealed that combining Monzosertib with DNA methyltransferase (DNMT) inhibitors or B-cell lymphoma 2 (BCL-2) inhibitors resulted in significant synergistic anti-proliferative effects. researchgate.netcarnabio.com Specifically, a triplet combination of Monzosertib with venetoclax (B612062) (a BCL-2 inhibitor) and azacitidine (a DNMT inhibitor) showed superior synergistic activity compared to the doublet combination of just venetoclax and azacitidine. carnabio.com This combination was found to enhance apoptosis, a form of programmed cell death, through the DNA damage response pathway. carnabio.com

| Table 1: Summary of In Vitro Preclinical Studies on Monzosertib | |

| Model System | A panel of 35 human cancer cell lines. researchgate.net Specific AML cell lines included THP-1, HL-60, MV4-11, MOLM-14, TF-1, U-937, and NOMO-1. researchgate.net |

| Key Findings | Potent anti-proliferative activity against a wide range of cancer cell lines. carnabio.comresearchgate.net AML cell lines demonstrated the highest sensitivity. researchgate.net Strong synergistic effects were observed when combined with azacitidine, decitabine, or venetoclax in AML cells. researchgate.netcarnabio.com The triplet combination of Monzosertib, venetoclax, and azacitidine proved highly synergistic and enhanced apoptosis. carnabio.com |

| Implications for Clinical Development | Provided a strong rationale for investigating Monzosertib in patients with hematological malignancies, particularly AML. researchgate.net Supported the design of future clinical trials to evaluate Monzosertib in combination with standard AML therapies to overcome resistance and improve efficacy. carnabio.com |

In Vivo Research Findings

Following the promising in vitro results, the efficacy of Monzosertib was evaluated in in vivo animal models. In several human tumor xenograft models, where human cancer cells are implanted into mice, the oral administration of Monzosertib as a single agent demonstrated robust anti-tumor efficacy. carnabio.compatsnap.com These studies included models of solid tumors, such as colorectal cancer, as well as hematological malignancies. carnabio.compatsnap.com

The strong in vitro synergy observed in AML models was further validated in vivo. In a mouse xenograft model using MV4-11 AML cells, Monzosertib showed significant antitumor efficacy both as a monotherapy and, more notably, in combination with venetoclax. researchgate.net Further studies confirmed that triplet combinations of Monzosertib with venetoclax and a DNMT inhibitor (azacitidine or decitabine) yielded significant antitumor effects in human AML xenograft models. carnabio.com These preclinical results were particularly compelling because resistance to the standard venetoclax and azacitidine combination therapy is a major clinical challenge in AML. carnabio.com The data suggested that adding Monzosertib could be a viable strategy to enhance therapeutic efficacy for AML patients. researchgate.netcarnabio.com

| Table 2: Summary of In Vivo Preclinical Studies on Monzosertib | |

| Model System | Human tumor xenograft mouse models, including colorectal cancer and acute myeloid leukemia (AML). carnabio.comcarnabio.compatsnap.com |

| Therapeutic Approach | Evaluated as both a monotherapy and in combination with other anticancer agents. carnabio.comresearchgate.net Specific combinations tested in AML models included Monzosertib plus venetoclax, and a triplet therapy of Monzosertib, venetoclax, and a DNMT inhibitor (azacitidine or decitabine). researchgate.netcarnabio.com |

| Key Findings | As a single agent, oral administration of Monzosertib led to strong anti-tumor efficacy in multiple xenograft models. carnabio.com Combination therapies in AML xenograft models demonstrated significant synergistic antitumor effects. researchgate.netcarnabio.com The triplet combination therapy, in particular, was shown to be highly active. carnabio.com |

| Implications for Clinical Development | Confirmed the oral bioavailability and single-agent activity of Monzosertib, supporting its advancement into Phase 1 clinical trials for solid tumors and blood cancers. carnabio.comcarnabio.com Provided a strong preclinical rationale for the clinical investigation of Monzosertib-based combination therapies to treat AML, including for patients who may be resistant to current standards of care. carnabio.com |

Mechanisms of Drug Resistance and Strategies for Overcoming Them

Investigation of Intrinsic Resistance Pathways to CDC7 Inhibition

Intrinsic resistance refers to the inherent lack of sensitivity of cancer cells to a drug from the outset of treatment. While many cancer types exhibit overexpression of Cell Division Cycle 7 (CDC7) kinase, making it an attractive therapeutic target, some tumors may possess intrinsic mechanisms that render them less susceptible to its inhibition. shu.educarnabio.com

One fundamental aspect of intrinsic resistance relates to the differential response of normal versus cancer cells to CDC7 inhibition. Normal cells can halt their progression through the cell cycle upon CDC7 inhibition, a state from which they can recover. shu.edu This is often attributed to a functional p53-dependent checkpoint. In contrast, cancer cells with disabled checkpoint controls are more likely to undergo catastrophic S and M phase progression, leading to cell death when CDC7 is inhibited. shu.edu Therefore, cancer cells with intact cell cycle checkpoints may exhibit a degree of intrinsic resistance to Monzosertib.

Furthermore, the baseline expression level of CDC7 itself can influence sensitivity. While high expression is generally linked to dependency, some tumors might have lower CDC7 expression or rely on alternative pathways for DNA replication, thereby being intrinsically less dependent on CDC7 activity. nih.gov

Characterization of Acquired Resistance Mechanisms to Monzosertib

Acquired resistance develops in initially sensitive tumors after a period of treatment. While specific clinical data on acquired resistance to Monzosertib is not yet extensively available, research on other kinase inhibitors and preclinical studies with CDC7 inhibitors point to several potential mechanisms. nih.gov These mechanisms can be broadly categorized as on-target or off-target modifications. nih.gov

A common mechanism of resistance to targeted therapies is the alteration of the drug target itself. nih.gov In the context of Monzosertib, this could theoretically involve:

Mutations in the CDC7 gene: Secondary mutations in the kinase domain of CDC7 could alter the binding site of Monzosertib, reducing its inhibitory effect. While this is a common resistance mechanism for other kinase inhibitors, specific resistance-conferring mutations in CDC7 in response to inhibitors have not yet been prominently reported in the available literature. nih.gov

Persistent CDC7 Expression: Studies with other targeted therapies have shown that resistant cells can maintain high expression of the target protein. In a study on vemurafenib-resistant melanoma, cells with acquired resistance showed persistent expression of CDC7. nih.gov This suggests that some cancer cells might adapt to maintain CDC7 activity despite the presence of an inhibitor.

Cancer cells can develop resistance by activating alternative signaling pathways that bypass the need for the inhibited molecule. nih.gov For CDC7 inhibitors, this could involve:

MAPK Pathway Reactivation: In melanoma cells with acquired resistance to the BRAF inhibitor vemurafenib, which also showed persistent CDC7 expression, reactivation of the MAPK pathway was a predominant feature. nih.gov This suggests that downstream or parallel pathways could be activated to sustain proliferation.

MYC Pathway Alterations: Research has indicated that CDC7 inhibition can lead to the degradation of the MYC proto-oncogene, which is involved in cell growth and proliferation. nih.gov Consequently, alterations that stabilize MYC or activate its downstream targets could potentially confer resistance to CDC7 inhibitors.

Monzosertib and other CDC7 inhibitors function by inducing replication stress and DNA damage. patsnap.comresearchgate.net Therefore, the cell's ability to manage and repair this damage is a critical determinant of its sensitivity to the drug.

Enhanced DNA Repair Capacity: Upregulation of DNA repair pathways could counteract the effects of CDC7 inhibition. Since CDC7 inhibition has been shown to suppress homologous recombination repair (HRR), it is plausible that cancer cells could develop resistance by enhancing other DNA repair mechanisms, such as non-homologous end joining (NHEJ), or by restoring HRR function through other means. nih.gov The sustained inhibition of CDC7 in the presence of DNA damaging agents has been shown to increase cell death, supporting the role of CDC7 in managing replication stress. shu.edu

Checkpoint Adaptation: While CDC7 inhibition can induce checkpoint activation, cancer cells might adapt these checkpoints to tolerate a certain level of DNA damage and continue proliferating. shu.edu

Epigenetic changes, which alter gene expression without changing the DNA sequence, are increasingly recognized as key players in drug resistance. nih.govnih.gov

MicroRNA Regulation: MicroRNAs (miRNAs) are small non-coding RNAs that can regulate gene expression. A study on vemurafenib-resistant melanoma found that downregulation of a specific microRNA, miR-3613-3p, was associated with resistance. nih.gov Importantly, this miRNA was shown to target CDC7, and its reintroduction in resistant cells led to decreased CDC7 expression and reduced colony formation. nih.gov This suggests that epigenetic silencing of tumor-suppressing miRNAs that target CDC7 could be a mechanism of acquired resistance.

Histone Modifications and DNA Methylation: Aberrant histone modifications and DNA methylation patterns can lead to the silencing of tumor suppressor genes or the activation of oncogenes, contributing to drug resistance. nih.gov While specific epigenetic modifications leading to Monzosertib resistance have not been detailed, it is a plausible mechanism that warrants further investigation.

Rational Design of Monzosertib-Based Combination Therapies to Mitigate Resistance

To counteract or delay the onset of resistance, Monzosertib is being investigated in combination with other anticancer agents. The rationale for these combinations is to target multiple pathways simultaneously, making it more difficult for cancer cells to develop resistance.

Preclinical studies have demonstrated the synergistic effects of Monzosertib with various agents:

In Acute Myeloid Leukemia (AML): Monzosertib has shown significant synergistic antiproliferative effects when combined with DNA methyltransferase (DNMT) inhibitors (azacitidine or decitabine) and the BCL2 inhibitor (venetoclax) in AML cell lines. researchgate.net A combination of Monzosertib with venetoclax (B612062) also demonstrated robust anti-tumor efficacy in a human AML xenograft mouse model. researchgate.net

With DNA Damaging Agents: Given that CDC7 inhibitors suppress homologous recombination repair, combining them with DNA-damaging agents is a rational strategy. patsnap.comnih.gov A high-throughput screening of the CDC7 inhibitor TAK-931 revealed strong synergistic effects with DNA-damaging chemotherapies. nih.gov This combination leads to an accumulation of DNA damage and delayed recovery in cancer cells.

With PARP Inhibitors: Poly(ADP-ribose) polymerase (PARP) inhibitors are effective in cancers with deficiencies in homologous recombination. Since CDC7 inhibition also impairs this pathway, combining Monzosertib with a PARP inhibitor could be a powerful synthetic lethal strategy. patsnap.com

With Chemotherapy in Small-Cell Lung Cancer (SCLC): In chemo-resistant SCLC models, the CDC7 inhibitor XL413 showed a synergistic effect with cisplatin (B142131) and etoposide, suggesting that targeting CDC7 could help overcome chemotherapy resistance in this setting. nih.gov

The following table summarizes some of the preclinical findings for combination therapies involving CDC7 inhibitors.

| Cancer Type | Combination Agent(s) | Rationale | Preclinical Finding | Reference(s) |

| Acute Myeloid Leukemia (AML) | Venetoclax (BCL2 inhibitor), Azacitidine/Decitabine (DNMT inhibitors) | Target distinct but complementary pathways in cancer cell survival and proliferation. | Significant synergistic antiproliferative effects in vitro and in vivo. | researchgate.netcarnabio.com |

| Various Solid Tumors | DNA-damaging agents (e.g., chemotherapies) | CDC7 inhibition suppresses homologous recombination repair, sensitizing cells to DNA damage. | Synergistic antiproliferative effects and delayed DNA damage recovery. | nih.gov |

| Ovarian Cancer | PARP inhibitors | Both inhibit pathways involved in DNA damage repair, creating a synthetic lethal interaction. | Synergistic effects in overcoming PARP inhibitor resistance. | patsnap.com |

| Small-Cell Lung Cancer (SCLC) | Cisplatin, Etoposide (chemotherapy) | Overcome chemotherapy resistance by targeting a key cell cycle regulator. | Synergistic effect in chemo-resistant SCLC cells. | nih.gov |

| Melanoma | Vemurafenib (BRAF inhibitor) | Target both the primary oncogenic driver and a key cell cycle regulator to prevent resistance. | Sensitized resistant cells to Vemurafenib. | nih.gov |

These preclinical findings provide a strong basis for the clinical investigation of Monzosertib in combination therapies to enhance its efficacy and overcome resistance.

Preclinical Validation of Multi-Targeted Approaches

Preclinical studies have focused on combining Monzosertib with existing standard-of-care agents to create multi-targeted approaches aimed at achieving synergistic antitumor effects and preventing or overcoming resistance. This strategy is particularly relevant in AML, where resistance to established therapies, such as the combination of the B-cell lymphoma 2 (BCL-2) inhibitor venetoclax and the DNA methyltransferase (DNMT) inhibitor azacitidine, is a major clinical concern. larvol.com

Research presented at the American Association for Cancer Research (AACR) Annual Meetings in 2024 and 2025 has highlighted the preclinical efficacy of Monzosertib in combination settings. larvol.comcarnabio.com In vitro studies on human AML cell lines demonstrated that Monzosertib has strong synergistic effects when combined with DNMT inhibitors, such as azacitidine and decitabine. carnabio.comcarnabio.com Furthermore, when combined with venetoclax, Monzosertib showed enhanced anti-proliferative activity. carnabio.com

A key finding is the significant antitumor activity of a triplet combination of Monzosertib, venetoclax, and a DNMT inhibitor (azacitidine or decitabine) in human AML xenograft mouse models. larvol.com This triplet therapy was shown to be highly active and well-tolerated in these preclinical models. larvol.com The rationale for this combination is to target multiple, non-overlapping pathways essential for cancer cell survival and proliferation. Resistance to venetoclax, for instance, is often mediated by the upregulation of other anti-apoptotic proteins like MCL-1 and BCL-XL. nih.govvenclextahcp.comnih.gov By inhibiting CDC7, Monzosertib introduces a distinct mechanism of cell killing—inducing DNA damage and lethal progression through the S or M phase of the cell cycle—which can be effective even in cells that have developed resistance to BCL-2 inhibition. larvol.comcarnabio.com The triplet combination has been shown to enhance apoptosis through the DNA damage response, demonstrating a higher synergistic effect compared to the venetoclax and azacitidine doublet alone. larvol.com

The table below summarizes key preclinical findings for Monzosertib in multi-targeted approaches against AML.

| Cell Lines/Model | Combination Agents | Key Findings | Reference |

| Human AML cell lines (THP-1, HL-60, MV4-11, MOLM-14, etc.) | Azacitidine, Decitabine | Strong synergistic antiproliferative effects. | carnabio.comcarnabio.com |

| Human AML cell lines | Venetoclax | Enhanced antiproliferative activity. | carnabio.comcarnabio.com |

| MV-4-11 human AML xenograft model | Venetoclax | Robust tumor growth inhibition. | carnabio.com |

| Human AML xenograft models | Venetoclax + Azacitidine or Decitabine | Significant antitumor effects; higher synergy than doublet combination; enhanced apoptosis via DNA damage response. | larvol.com |

Sequential or Concurrent Treatment Strategies

The optimal scheduling of combination therapies, whether administered sequentially or concurrently, is crucial for maximizing efficacy. In preclinical studies involving Monzosertib, the focus has largely been on concurrent treatment strategies to capitalize on the synergistic interactions between the drugs. larvol.comcarnabio.com

Concurrent administration of Monzosertib with agents like venetoclax and azacitidine in AML models aims to simultaneously attack multiple cancer-critical pathways. larvol.com The rationale is that the immediate, combined pressure from different mechanisms of action—such as inhibiting DNA replication initiation (Monzosertib), promoting apoptosis (venetoclax), and altering gene expression through hypomethylation (azacitidine)—can lead to a more profound and durable cancer cell kill, potentially preventing the emergence of resistant clones. larvol.comcarnabio.comnih.gov The preclinical data showing strong synergistic effects from the triplet combination in AML models were generated using a concurrent administration approach. larvol.comcarnabio.com

While the existing preclinical data for Monzosertib combinations primarily supports a concurrent approach, the broader field of oncology has explored both sequential and concurrent strategies. For example, in the context of other combination therapies, sequential administration is sometimes used to prime cancer cells with one agent before introducing a second, or to manage overlapping toxicities. However, a potential drawback of sequential therapy is the risk of tumor cell repopulation between treatments. In some clinical settings for AML, abbreviated or intermittent schedules for venetoclax are being explored in combination therapies to minimize toxicity while maintaining efficacy. nih.gov

To date, there are no publicly available preclinical studies that directly compare sequential versus concurrent administration of Monzosertib with its combination partners. The robust synergistic effects observed with concurrent treatment in AML models suggest this is a promising strategy for clinical development. larvol.comcarnabio.com Future studies may explore different schedules to further optimize the therapeutic window of these multi-drug regimens.

Future Directions and Emerging Research Perspectives for Monzosertib

Deeper Elucidation of CDC7's Biological Roles in Cancer Pathogenesis

CDC7 is a serine-threonine kinase that is fundamental to the initiation of DNA replication and cell cycle progression. aacrjournals.orgresearchgate.net Its overexpression has been documented in a variety of cancers, including colon, breast, and leukemia, suggesting its role in unchecked cell proliferation. carnabio.com The mechanism of action for CDC7 inhibitors like Monzosertib lies in their ability to disrupt DNA synthesis, leading to cell cycle arrest and subsequent cell death in cancer cells, while having minimal effects on normal cells. carnabio.comaacrjournals.org

Future research will likely focus on further unraveling the intricate roles of CDC7 in cancer pathogenesis beyond its established function in DNA replication. This includes investigating its influence on the DNA damage response (DDR), genomic instability, and the pathways that lead to therapeutic resistance. A deeper understanding of these processes will be critical for identifying biomarkers that can predict patient response to Monzosertib and for designing more effective combination strategies. Research has already indicated that inhibiting CDC7 can induce replication stress, a known vulnerability in many cancer types. researchgate.net Further studies are needed to explore the full spectrum of CDC7's downstream effects and its crosstalk with other key signaling pathways implicated in cancer.

Development and Application of Advanced Preclinical Models

To better predict clinical outcomes and understand the mechanisms of action and resistance, the field is moving beyond traditional 2D cell line cultures to more sophisticated preclinical models that more accurately recapitulate human tumor biology. nih.gov

Implementation of Organoid and Patient-Derived Xenograft (PDX) Models

Patient-derived xenograft (PDX) models, created by implanting patient tumor tissue into immunodeficient mice, are increasingly recognized for their ability to preserve the original tumor's architecture, genetic heterogeneity, and microenvironment. nih.govmdpi.com These models have been instrumental in the preclinical evaluation of various cancer therapies and are poised to play a significant role in the future development of Monzosertib. nih.govmdpi.com While specific studies on Monzosertib in PDX models are emerging, particularly in acute myeloid leukemia (AML), their broader application across different tumor types will be a key future direction. carnabio.comlarvol.com

Patient-derived organoids (PDOs), three-dimensional cultures derived from patient tumors, offer a high-throughput platform for drug screening and personalized medicine. nih.govkaust.edu.sanews-medical.net These models can faithfully replicate the patient's tumor characteristics and have shown promise in predicting therapeutic responses. kaust.edu.sa The future application of PDOs in Monzosertib research will enable large-scale screening of its efficacy across a diverse range of patient-specific tumor subtypes and in combination with other agents. This technology will be invaluable for identifying sensitive and resistant tumor profiles, thereby guiding patient stratification in future clinical trials.

Use of CRISPR/Cas9 for Genetic Dissection of Resistance

The powerful gene-editing tool CRISPR/Cas9 has become indispensable for identifying genes and pathways that contribute to drug resistance. nih.govnih.gov Genome-wide CRISPR/Cas9 screens can systematically knock out individual genes to identify those whose loss confers resistance to a specific therapy. nih.gov This approach has been successfully used to uncover resistance mechanisms to various cancer drugs, including other kinase inhibitors. researchgate.netnih.gov

In the context of Monzosertib, CRISPR/Cas9 screens represent a critical future research avenue to proactively identify potential resistance mechanisms. By engineering resistance in cancer cell lines or organoids, researchers can dissect the underlying genetic and molecular changes. This will not only provide a deeper understanding of how tumors might evade Monzosertib's effects but also reveal novel therapeutic targets to be used in combination to prevent or overcome resistance. For instance, such screens could identify mutations in downstream signaling components or the upregulation of bypass pathways that emerge under the selective pressure of CDC7 inhibition.

Integration of Monzosertib with Novel Therapeutic Modalities

The future of Monzosertib therapy will likely involve its use in combination with other anticancer agents to achieve synergistic effects and combat the development of resistance. Preclinical studies have already demonstrated the potential of Monzosertib in various combination regimens. carnabio.comaacrjournals.org

Combination with Immunotherapies

A growing body of evidence suggests that targeting the DNA damage response can enhance the efficacy of immunotherapies. The inhibition of CDC7, by inducing DNA replication stress, may lead to the accumulation of cytosolic DNA fragments in cancer cells. This, in turn, can activate the cGAS-STING pathway, a critical component of the innate immune system that triggers a type I interferon response. nih.gov This pro-inflammatory response can help to convert immunologically "cold" tumors into "hot" tumors, making them more susceptible to immune checkpoint inhibitors. nih.govnih.gov Future research will focus on preclinical and clinical evaluation of Monzosertib in combination with immune checkpoint inhibitors, such as anti-PD-1 or anti-CTLA-4 antibodies, to explore this promising therapeutic synergy. nih.gov

Combination with Targeted Therapies beyond Current Standard of Care

Preclinical research has shown that Monzosertib has a strong synergistic effect when combined with other targeted therapies, particularly in the context of Acute Myeloid Leukemia (AML). aacrjournals.orgresearchgate.net

Combination with BCL-2 and DNMT Inhibitors in AML:

Recent studies have highlighted the potent synergy of Monzosertib when combined with the BCL-2 inhibitor Venetoclax (B612062) and DNA methyltransferase (DNMT) inhibitors like Azacitidine or Decitabine. aacrjournals.orgcarnabio.comlarvol.com In preclinical AML models, these combinations have demonstrated significant synergistic antiproliferative effects in vitro. aacrjournals.orgresearchgate.net In human AML xenograft mouse models, the oral administration of Monzosertib in combination with Venetoclax showed robust antitumor efficacy. aacrjournals.orgresearchgate.net

Further investigation into a triplet combination of Monzosertib, a DNMT inhibitor, and Venetoclax has shown even greater promise. carnabio.com This triplet therapy demonstrated higher synergistic effects compared to the doublet combination of a DNMT inhibitor and Venetoclax in in-vitro studies and led to significant antitumor effects in human AML xenograft models. carnabio.com The mechanism appears to involve an enhanced DNA damage response, leading to increased apoptosis. carnabio.com These findings provide a strong rationale for the clinical investigation of these triplet combinations in AML patients, especially those who are resistant to the current standard of care. carnabio.com

Interactive Table: Preclinical Combination Studies of Monzosertib in AML

| Combination Agent(s) | Model System | Key Findings | Reference(s) |

| Venetoclax | Human AML cell lines, MV4-11 xenograft mouse model | Significant synergistic antiproliferative effects in vitro; robust in vivo antitumor efficacy. | aacrjournals.orgresearchgate.net |

| Azacitidine | Human AML cell lines (THP-1) | Significant synergistic antiproliferative effects; induced apoptosis and increased cell death. | aacrjournals.orgresearchgate.net |

| Decitabine | Human AML cell lines | Significant synergistic antiproliferative effects in vitro. | aacrjournals.orgresearchgate.net |

| Venetoclax + Azacitidine | Human AML xenograft models | Higher synergistic effects compared to doublet therapy; enhanced apoptosis through DNA damage response; significant antitumor effects. | carnabio.com |

| Venetoclax + Decitabine | Human AML xenograft models | Significant antitumor effects in a triplet combination. | carnabio.com |

Combination with PARP Inhibitors:

Given that CDC7 inhibition induces replication stress and DNA damage, there is a strong rationale for combining Monzosertib with Poly (ADP-ribose) polymerase (PARP) inhibitors. PARP inhibitors are effective in tumors with deficiencies in homologous recombination repair, and combining them with agents that increase DNA damage could broaden their applicability and overcome resistance. While direct studies with Monzosertib are yet to be published, the combination of other CDC7 inhibitors with PARP inhibitors has shown promise in preclinical models of ovarian cancer, providing a clear path for future investigation with Monzosertib. nih.govfrontiersin.org

Discovery and Validation of Predictive Biomarkers for Monzosertib Efficacy

The successful clinical implementation of targeted therapies like Monzosertib, a potent and selective inhibitor of cell division cycle 7 (CDC7) kinase, is increasingly dependent on the identification of predictive biomarkers. These biomarkers are crucial for patient stratification, ensuring that the treatment is administered to individuals most likely to derive clinical benefit. The research into predictive biomarkers for Monzosertib is an evolving field, with current efforts focused on identifying reliable molecular indicators of treatment response.

The primary rationale for Monzosertib's development is the overexpression of its target, CDC7, in a wide array of human cancers, including colon, breast, and lung cancer, as well as leukemia. aacrjournals.orgcarnabio.com This overexpression provides a foundational, albeit broad, biomarker for identifying tumor types that may be susceptible to CDC7 inhibition. However, the variable expression of CDC7 and the complexity of cancer cell signaling necessitate the discovery of more specific and validated predictive biomarkers.

Preclinical research into other CDC7 inhibitors has offered potential avenues for biomarker discovery for Monzosertib. For instance, studies on the CDC7 inhibitor TAK-931 have suggested that cancer cell lines with mutations in the KRAS gene may exhibit increased sensitivity to CDC7 inhibition. aacrjournals.org This finding points to the potential of specific genetic mutations as predictive markers for Monzosertib's efficacy. While these findings are for a different compound, the shared mechanism of action suggests that similar relationships may exist for Monzosertib and warrant further investigation.

Currently, Monzosertib is undergoing Phase I clinical trials in Japan for patients with advanced solid tumors and hematological malignancies. carnabio.comspringer.com A key objective of these trials, beyond assessing safety and determining the recommended Phase 2 dose, is to evaluate the preliminary anti-tumor effects and to explore potential predictive biomarkers through the analysis of patient samples. carnabio.com The data from these trials will be instrumental in identifying and validating biomarkers that can guide future clinical development and patient selection.

Preclinical studies with Monzosertib have demonstrated significant anti-proliferative activity across various cancer cell lines, with acute myeloid leukemia (AML) cells showing high sensitivity. aacrjournals.org Further research has highlighted the synergistic effects of Monzosertib when combined with standard-of-care agents for AML, such as azacitidine, decitabine, and venetoclax. aacrjournals.orgcarnabio.com These combination strategies may themselves be guided by specific biomarkers, and ongoing research aims to elucidate the molecular underpinnings of these synergistic interactions.

The table below summarizes a key preclinical finding for a similar CDC7 inhibitor that may inform biomarker discovery for Monzosertib.

| Compound | Biomarker Investigated | Finding | Implication for Monzosertib |

| TAK-931 | KRAS gene mutation status | Cancer cell lines with KRAS mutations showed greater sensitivity to TAK-931. aacrjournals.org | KRAS mutation status could be a potential predictive biomarker for Monzosertib efficacy and should be investigated in ongoing and future clinical trials. |

The following table outlines the ongoing clinical trials for Monzosertib which are expected to contribute to the discovery and validation of predictive biomarkers.

| Trial Identifier | Phase | Status | Patient Population | Potential Biomarker Analysis |

| jRCT2031210072 | Phase I | Ongoing | Patients with advanced, metastatic, relapsed or refractory solid tumors and blood cancers. springer.com | Exploratory analysis of patient samples to identify genetic and molecular markers associated with response to Monzosertib. |

Q & A

Q. What is the mechanism of action of Monzosertib in preclinical cancer models?

Monzosertib is a selective, orally bioavailable inhibitor of CDC7 kinase, a serine-threonine kinase critical for DNA replication initiation and cell cycle progression. Its time-dependent inhibition disrupts cancer cell proliferation by inducing DNA damage accumulation and apoptosis, particularly in rapidly dividing cancer cells. Preclinical studies demonstrate potent anti-proliferative activity against solid and hematological malignancies, with minimal effects on normal cells .

Methodological Insight:

- Use kinase activity assays to confirm CDC7 inhibition.

- Assess DNA damage via γH2AX staining or comet assays .

- Validate apoptosis induction through flow cytometry (Annexin V/PI staining) .

Q. Which experimental models have been used to evaluate Monzosertib's efficacy?

Monzosertib has been tested in:

- In vitro : 35+ human cancer cell lines, including AML (THP-1, MV4-11), colorectal (SW620), and others .

- In vivo : Xenograft mouse models (e.g., MV4-11 AML, SW620 colorectal) with oral administration showing dose-dependent tumor growth suppression .

Table: Key Preclinical Models

| Cancer Type | Cell Line/Model | Outcome (Monzosertib Alone) |

|---|---|---|

| AML | MV4-11 xenograft | Tumor growth inhibition |

| Colorectal | SW620 xenograft | Reduced tumor volume |

| Lymphoma | NOMO-1 | Synergy with venetoclax |

Q. What are the primary endpoints in Monzosertib's ongoing Phase 1 clinical trial?

The Phase 1 trial (NCT identifier not provided) focuses on:

- Safety and tolerability : Identification of maximum tolerated dose (MTD).

- Pharmacokinetics/Pharmacodynamics (PK/PD) : Plasma concentration-time profiles and CDC7 inhibition biomarkers.

- Preliminary anti-tumor activity : Tumor response per RECIST criteria .

Methodological Design:

- Dose escalation : 3+3 design with doses ranging from 40 mg to 80 mg twice daily.

- Expansion cohort : Validate RP2D in specific cancer types (e.g., AML, solid tumors) .

Advanced Research Questions

Q. How does Monzosertib synergize with standard therapies in AML models?

In AML cell lines (THP-1, MV4-11), Monzosertib exhibits synergistic effects with:

- DNMT inhibitors (azacitidine, decitabine): Enhanced apoptosis via DNA hypomethylation and replication stress.

- BCL2 inhibitor venetoclax : Combined disruption of DNA repair and anti-apoptotic pathways.

Methodological Approach:

Q. How can researchers resolve contradictions in Monzosertib's efficacy across cancer types?

Discrepancies in sensitivity (e.g., AML vs. solid tumors) may arise from:

- CDC7 dependency : Higher CDC7 expression in AML correlates with Monzosertib responsiveness.

- Tumor microenvironment : Stromal interactions in solid tumors may reduce drug penetration.

Analytical Strategy:

Q. What experimental methods are critical for assessing Monzosertib's pharmacodynamic effects?

Key techniques include:

- Plasma exposure analysis : LC-MS/MS for drug concentration measurement.

- Biomarker validation : Phospho-CDC7 (Tyr341) as a PD marker.

- Tumor biopsies : Post-treatment assessment of DNA damage (γH2AX) and apoptosis .

Q. How should researchers design studies to evaluate Monzosertib's combination with immune therapies?

- Preclinical rationale : DNA damage-induced immunogenic cell death may enhance checkpoint inhibitor efficacy.

- Experimental design :

- Co-administer with anti-PD-1/PD-L1 agents in syngeneic models.

- Measure CD8+ T-cell infiltration and IFN-γ levels .

Data Contradiction and Validation

Q. Why do some in vitro studies show Monzosertib efficacy, while in vivo results vary?

Potential factors:

- Drug metabolism : Differences in oral bioavailability between models.

- Tumor heterogeneity : Clonal evolution in xenografts vs. homogeneous cell lines.

Resolution Strategy:

- Conduct PK/PD bridging studies comparing in vitro IC50 with in vivo exposure.

- Use orthotopic models for solid tumors to mimic physiological conditions .

Q. How can researchers address discrepancies in synergy indices (CI) across AML cell lines?

- Cell line-specific factors : Genetic mutations (e.g., FLT3-ITD in MV4-11) may influence drug response.

- Method standardization : Ensure consistent assay conditions (e.g., drug exposure time, cell confluence) .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.